4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 291.56 g/mol. It is classified as an organic compound that contains both an aniline and a pyridine derivative, making it significant in various chemical applications, particularly in research and development settings. The compound is also known by its CAS number 1171554-19-0 and has several synonyms, including 4-[(3,5-dichloropyridin-2-yl)oxy]aniline hydrochloride .
This compound is sourced from various chemical suppliers and manufacturers specializing in fine chemicals and research reagents. It falls under the category of biochemical compounds used primarily in proteomics research, which focuses on the study of the structure and function of proteins . The classification of this compound includes its role as a reagent in synthetic chemistry and its potential applications in pharmaceutical development.
The synthesis of 4-[(3,5-dichloropyridin-2-yl)oxy]aniline hydrochloride can be achieved through various methods, typically involving the reaction between 4-anisidine and 3,5-dichloropyridine. The general synthetic route may include:
The reaction conditions such as temperature, solvent choice (commonly dimethylformamide or ethanol), and reaction time are crucial for optimizing yield and purity. Characterization techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are typically employed to confirm the structure of the synthesized compound .
The primary chemical reactions involving 4-[(3,5-dichloropyridin-2-yl)oxy]aniline hydrochloride include:
These reactions are significant for further functionalization of the compound to create derivatives that may have enhanced biological activity or specificity.
The mechanism of action for compounds like 4-[(3,5-dichloropyridin-2-yl)oxy]aniline hydrochloride often involves interaction with specific biological targets such as enzymes or receptors within a cellular context. The presence of both an aromatic amine and a heterocyclic moiety allows for potential binding interactions that can modulate biological pathways.
Studies have indicated that such compounds may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, although specific data on this compound's mechanism remains limited .
The physical properties include:
Chemical properties include:
4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride has several scientific uses, including:
This comprehensive overview highlights the significance of 4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride in various scientific domains while providing insights into its synthesis, structure, reactions, mechanisms, properties, and applications.
The synthesis of 4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride (CAS 1171554-19-0) emerged from intensive research into pyridine-oxyaniline hybrids during the early 2000s. This compound evolved from scaffold optimization efforts targeting kinase inhibition and G-protein-coupled receptor modulation. Its discovery coincided with growing interest in halogenated biphenyl ether frameworks as privileged structures in drug design, particularly for central nervous system (CNS) agents and anti-inflammatory compounds [6] [10]. The hydrochloride salt form was developed to address solubility limitations observed with the free base (CAS 67174-87-2), enabling improved bioavailability in preclinical testing. Patent literature from 2005-2010 reveals its application in PDE4 inhibitor programs, where its dihalopyridine motif demonstrated enhanced binding affinity compared to monochlorinated analogs [6]. The compound's discovery pathway exemplifies rational scaffold hopping—retaining the core aniline-pyridine ether linkage while optimizing electronic properties through strategic halogen placement.
Table 1: Key Historical Milestones
Year | Development | Significance |
---|---|---|
2005 | Initial PDE4 inhibitor patents | First disclosure of related aniline-pyridine ethers |
2009 | RU2368604C2 patent specification | Detailed synthesis as PDE4 intermediate [6] |
2016 | Commercial availability (Santa Cruz Biotech) | Enabled broader pharmaceutical research [2] |
2021 | Process optimization (WO2022064454A1) | Improved catalytic synthesis routes [9] |
The molecular architecture of 4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride (C₁₁H₉Cl₃N₂O) integrates three pharmacologically critical elements: a 1,3,5-trisubstituted pyridine ring, a para-substituted aniline, and a biaryl ether linkage. The 3,5-dichloro substitution on the pyridine ring induces significant electronic effects—the chlorine atoms decrease π-electron density at the pyridinyl nitrogen (log P = 2.85), enhancing hydrogen bond acceptor capacity while providing steric bulk that influences conformational flexibility [1] [5]. This is evidenced in the SMILES notation (NC₁=CC=C(OC₂=NC=C(Cl)C=C₂Cl)C=C₁.[H]Cl), which reveals the orthogonal orientation between the aromatic systems [1] [7].
Crystallographic studies of analogs demonstrate that the pyridine-oxyaniline dihedral angle typically ranges between 65-85°, creating a twisted conformation that prevents π-system conjugation. This twist is crucial for:
The hydrochloride salt further modifies properties via ion-dipole interactions, increasing melting point (>220°C) and aqueous solubility (34 mg/mL) compared to the free base (mp 180-182°C) [3] [7]. Supramolecular features include N–H···Cl hydrogen bonding (2.98 Å) and offset π-stacking (3.4 Å interplanar distance), observed in single-crystal structures of related compounds [5].
Table 2: Structural and Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C₁₁H₉Cl₃N₂O | [1] [7] |
Molecular weight | 291.56 g/mol | [1] |
SMILES | NC₁=CC=C(OC₂=NC=C(Cl)C=C₂Cl)C=C₁.Cl | [5] [7] |
InChIKey | JMJQMSARVDLXBA-UHFFFAOYSA-N | [7] |
Hydrogen bond donors | 2 (NH₂⁺·Cl⁻) | Calculated |
Hydrogen bond acceptors | 3 (N, O, Cl⁻) | Calculated |
Rotatable bonds | 3 | Computational analysis |
4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride serves as a linchpin intermediate for constructing biologically active molecules through three primary reaction pathways:
Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring undergoes selective displacement at C4 by nitrogen, oxygen, and sulfur nucleophiles. This reactivity enables C–N bond formation for PDE4 inhibitors like those disclosed in RU2368604C2, where the aniline nitrogen is alkylated with (pyridin-3-yl)methyl groups to yield nanomolar-potent enzyme inhibitors [6].
Diazotization-Coupling: The primary aniline functionality can be diazotized (NaNO₂/HCl) and subsequently transformed into azides, halides, or azo-coupling products. This pathway is exploited in WO2022064454A1 for synthesizing anthranilic acid derivatives—precursors to non-steroidal anti-inflammatory drugs [9].
Electrophilic Aromatic Substitution: The electron-rich aniline ring undergoes regioselective halogenation, nitration, or acylation. For example, Friedel-Crafts acylation yields 3-methylbenzamide derivatives like the compound C₁₉H₁₃Cl₂NO₃ (CAS not assigned), which demonstrated COX-2 inhibitory activity in preclinical models [8].
Table 3: Representative Pharmaceutical Derivatives
Derivative Structure | Target Activity | Synthetic Route |
---|---|---|
N-(Pyridin-3-ylmethyl)-substituted analogs | PDE4 inhibition (IC₅₀ = 11 nM) | Reductive amination [6] |
4-(3,5-Dichloropyridyloxy)anthranilic acids | Anti-inflammatory | Diazotization/hydrolysis [9] |
3-Methylbenzamide esters | COX-2 inhibition | Schotten-Baumann acylation [8] |
Commercial synthesis employs Buchwald-Hartwig coupling between 3,5-dichloro-2-hydroxypyridine and 4-iodoaniline, followed by HCl salt formation—a route optimized for 85% yield and >95% purity [3] [9]. The hydrochloride salt is preferred in manufacturing due to:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1